bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride
CAS No.: 2097936-95-1
Cat. No.: VC2972415
Molecular Formula: C12H23ClN6O2
Molecular Weight: 318.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097936-95-1 |
|---|---|
| Molecular Formula | C12H23ClN6O2 |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | 2-(5-amino-3-methylpyrazol-1-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/2C6H11N3O.ClH/c2*1-5-4-6(7)9(8-5)2-3-10;/h2*4,10H,2-3,7H2,1H3;1H |
| Standard InChI Key | CRWQFDQNSSQKSL-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl |
| Canonical SMILES | CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl |
Introduction
Physical and Chemical Properties
Identification and Basic Properties
The identification and basic properties of bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2097936-95-1 |
| Molecular Formula | C12H23ClN6O2 |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hemihydrochloride |
| Standard InChI | InChI=1S/2C6H11N3O.ClH/c21-5-4-6(7)9(8-5)2-3-10;/h24,10H,2-3,7H2,1H3;1H |
| Standard InChIKey | CRWQFDQNSSQKSL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl |
| PubChem Compound | 131701327 |
| Physical Form | Solid |
| Purity (Commercial) | ≥95% |
The compound consists of two 5-amino-3-methyl-1H-pyrazol-1-yl units attached to ethanol groups, with a hydrochloride counterion. This structure contributes to its physical and chemical behavior, including solubility, reactivity, and potential biological activity .
Structural Features and Reactivity
The structural features of bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride that are significant for its chemical reactivity include:
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The pyrazole rings provide aromatic character and potential for π-π interactions with other aromatic systems.
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The amino groups at position 5 of each pyrazole ring can participate in hydrogen bonding as hydrogen bond donors and can undergo various nucleophilic reactions.
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The hydroxyl groups from the ethanol moieties can function both as hydrogen bond donors and acceptors, contributing to the compound's hydrophilicity.
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The methyl groups at position 3 of each pyrazole ring contribute to the hydrophobic character of the molecule and can influence its electronic properties.
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The hydrochloride salt form enhances water solubility compared to the free base, which is an important consideration for biological applications and solution chemistry .
These structural elements collectively determine the compound's behavior in various chemical environments and its potential for interactions with biological systems or other molecules.
Related Compounds and Comparative Analysis
Several compounds are structurally related to bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride and can provide additional insights into its properties and applications.
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethanol
This compound (CAS: 51546-08-8) represents the monomeric unit of the target compound and has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
| Melting Point | 66-68°C |
| Density | 1.29 g/cm³ |
| Boiling Point | 190°C (at 16 Torr) |
| pKa | 14.43±0.10 (Predicted) |
| Storage Condition | 2-8°C |
| Hazard Class | IRRITANT |
This compound is the fundamental building block of bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride and shares many of its structural features and reactivity patterns .
Other Structurally Similar Pyrazole Derivatives
Other related compounds include:
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2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol: This compound features a cyclopentyl group in place of the methyl group at position 3 of the pyrazole ring. Its molecular weight is 195.26 g/mol, and it shares the 5-amino-pyrazol-1-yl-ethanol core structure with our target compound.
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2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride (CAS: 1432034-83-7): This compound has a trifluoromethyl group at position 3 of the pyrazole ring and an amino group in place of the hydroxyl at the end of the ethyl chain. It has a molecular weight of 215.60 g/mol .
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2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (CAS: 1392274-36-0): This compound features a trifluoromethyl group at position 5 of the pyrazole ring and an amino group in place of the hydroxyl at the end of the ethyl chain. Its molecular weight is 193.17 g/mol .
These related compounds share similar structural elements with bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride but differ in specific substitution patterns or functional groups. Studying these structural analogs can provide valuable insights into structure-property relationships and potential applications of the entire class of compounds.
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